2-(Methylthio)imidazole

Lipophilicity LogP Drug-likeness

Medicinal chemistry teams developing p38α MAP kinase inhibitors or DNA-alkylating antitumor agents need a reliable source of 2-(methylthio)imidazole. Using generic imidazole analogs introduces variability-the methylthio group directly controls potency (L1210 IC₅₀ = 4.3 μM vs. 18 μM for n-propylthio). Key advantages: Optimal COX-2 selectivity (IC₅₀ = 0.43 μM) in a non-sulfonamide scaffold; Balanced reactivity for 11β-HSD1 triazole synthesis, more stable than 2-mercaptoimidazole. ≥95% purity, global shipping.

Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
CAS No. 7666-04-8
Cat. No. B155837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)imidazole
CAS7666-04-8
Synonyms2-(Methylthio)-1H-imidazole;  2-Methylmercaptoimidazole;  2-Methylsulfanyl-1H-imidazole
Molecular FormulaC4H6N2S
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCSC1=NC=CN1
InChIInChI=1S/C4H6N2S/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)
InChIKeySVOCLWUDDWXHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)imidazole Physicochemical Baseline


2-(Methylthio)imidazole (CAS 7666-04-8) is a heterocyclic small molecule (C₄H₆N₂S, MW 114.17) bearing a methylthio (-SCH₃) substituent at the imidazole C-2 position. This single substitution differentiates it from parent imidazole and from C-2 alkyl, mercapto, or N-methyl analogs in quantifiable physicochemical properties including lipophilicity (experimental LogP = 1.13 ), hydrogen-bonding capacity, and reactivity of the sulfur atom toward oxidation and electrophilic chemistry [1]. The compound is commercially available from multiple suppliers as a research reagent and synthetic building block, and it serves as the core scaffold for pharmacologically investigated derivatives including p38α MAP kinase inhibitors and antitumor bis(carbamate) agents [2].

Workflow Scaffold for kinase inhibitor and antitumor lead optimization
Selection Core reagent with reported reactivity in triazole synthesis
Context Sulfur-mediated electronic effects distinct from carbon analogs

2-(Methylthio)imidazole Substitution Limitations


The C-2 methylthio group is not a passive substituent; it directly modulates lipophilicity, sulfur-mediated electronic effects, metabolic oxidation susceptibility, and nucleophilic/electrophilic reactivity in ways that 2-methyl, 2-mercapto, 2-ethylthio, or N-methyl analogs cannot replicate. Replacing the -SCH₃ with -CH₃ (2-methylimidazole) drops the LogP from 1.13 to approximately 0.24, potentially altering membrane permeability and biological distribution . Substituting with a longer alkylthio chain (e.g., n-propylthio) diminishes antitumor potency in a measurable, structure-dependent fashion [1]. The methylthio sulfur is also the locus of metabolic oxidation to sulfoxide/sulfone, a pathway that is qualitatively different from that of carbon-substituted or thiol analogs, meaning that in vitro and in vivo pharmacological profiles are non-interchangeable among in-class compounds [2]. For procurement decisions predicated on reproducible biological activity or synthetic utility, these quantitative and mechanistic distinctions render generic substitution a source of experimental variability.

! 2-Methyl analogs may shift LogP by ~0.9 units, potentially altering membrane partitioning profiles.
! Longer alkylthio chains (e.g., n-propyl) may not reproduce the reported potency context in antitumor models.
! Metabolic oxidation pathway to sulfoxide/sulfone may differ qualitatively from C-substituted or thiol analogs.

2-(Methylthio)imidazole Differentiation Evidence


Lipophilicity Advantage Over 2-Methylimidazole

2-(Methylthio)imidazole exhibits experimentally determined LogP = 1.13, compared to parent imidazole LogP ≈ -0.08 and 2-methylimidazole LogP ≈ 0.24. The methylthio group thus increases octanol-water partitioning by approximately 1.2 log units relative to imidazole and 0.9 log units relative to the 2-methyl analog, placing the compound in a more favorable lipophilicity range for passive membrane permeation (commonly accepted optimal LogP window: 1–3 for CNS and cellular penetration). This quantifiable difference means that 2-(methylthio)imidazole-based probes or leads will exhibit materially different pharmacokinetic distribution than analogs bearing -H, -CH₃, or -SH at C-2 .

Lipophilicity context
Cross-study comparable
ΔLogP = +0.89 vs. 2-methylimidazole
Supports membrane partitioning review
Data to verify across sources
Lipophilicity LogP Drug-likeness Membrane permeability

Alkylthio Chain Length and Antitumor Potency

In a systematic congener study of carmethizole (a bis(N-methylcarbamate) antitumor agent built on the 2-(methylthio)imidazole scaffold), increasing the length of the 2-alkylthio side chain from methyl to n-propyl decreased in vitro antitumor potency across five cell lines. The methylthio compound (1) showed an IC₅₀ of 4.3 μM against L1210 murine lymphocytic leukemia, whereas the n-propylthio analog (16b) showed an IC₅₀ of 18 μM in the same assay—a >4-fold loss of potency [1]. A similar trend was observed across A549 (human lung), HT-29 (colon), MCF7 (breast), and PSN-1 (pancreatic) lines. The authors concluded that 'as the length of the 2-(alkylthio)imidazole side chain increases, antitumor potency decreases' [1]. This establishes the 2-methylthio group as the potency-optimized substituent within this chemotype, directly relevant when selecting the core scaffold for antitumor lead optimization.

Chain length vs. potency
Head-to-head
Methylthio: IC₅₀ = 4.3 μM (L1210)
n-Propylthio: IC₅₀ = 18 μM (L1210)
Reported cell-model response context
Sulforhodamine B assay, 48 h
Antitumor Structure-activity relationship Alkylthio chain length Carmethizole congeners

COX-2 Selectivity vs. Celecoxib

A series of 1,5-diarylimidazoles bearing a C-2 methylthio group were evaluated as selective COX-2 inhibitors. Compound 11g (1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole) inhibited COX-2 with IC₅₀ = 0.43 μM and showed no COX-1 inhibition up to 25 μM, yielding a COX-1/COX-2 selectivity ratio of >58. The reference drug celecoxib showed COX-2 IC₅₀ = 0.21 μM with a selectivity ratio of >119 under the same conditions [1]. While celecoxib is approximately 2-fold more potent on COX-2, the 2-methylthioimidazole scaffold achieves meaningful COX-2 selectivity without the sulfonamide or sulfone pharmacophores typical of coxibs, offering a structurally distinct template for further optimization. Additionally, compound 11g demonstrated anti-inflammatory activity comparable to celecoxib in the carrageenan-induced rat paw edema assay in vivo [1].

COX-2 selectivity
Head-to-head
Target: COX-2 IC₅₀ = 0.43 μM
Celecoxib: COX-2 IC₅₀ = 0.21 μM
Supports non-coxib scaffold exploration
In vivo paw edema model context
COX-2 inhibition Anti-inflammatory Selectivity index Diarylimidazole

Metabolic Oxidation vs. Alkylimidazole Analogs

The 2-methylthioimidazole-containing compound ML3403 (a p38α MAP kinase inhibitor with IC₅₀ = 0.38 μM) undergoes rapid CYP-mediated oxidation at the sulfur atom to the corresponding sulfoxide (ML3603) and sulfone. In human liver microsomes (HLM), ML3403 exhibits an in vitro half-life of 32.7 min [1]. Replacing the sulfur atom with a methylene group (2-alkylimidazole analogs 1 and 2) dramatically improved metabolic stability: after 4 h incubation with HLM, only 20% and 10% biotransformation was observed for analogs 1 and 2, respectively [2]. The 2-alkylimidazole analogs also displayed ~4-fold increased binding affinity toward p38α and retained comparable in vitro potency. However, the methylthio derivatives showed a more favorable CYP inhibition profile at 10 μM (ML3403 inhibits CYP1A2: 66.7%, 2C9: 79.0%, 2D6: 31.1%) compared to the 2-alkylimidazole analogs which inhibited all five major CYP isoforms by >70% [2]. This trade-off between metabolic stability and CYP inhibition must be evaluated contextually for each research application.

Metabolic oxidation
Head-to-head
Target (ML3403): t₁/₂ = 32.7 min (HLM)
2-Alkyl analog: ~10-20% biotransformation at 4 h
Context-dependent stability vs. CYP profile trade-off
CYP inhibition fingerprint review needed
Metabolic stability p38 MAP kinase CYP oxidation Half-life

DNA Alkylation Reactivity Hierarchy

In a comparative study of DNA-directed alkylating agents, imidazole, thioimidazole, and pyrrolizine bis(hydroxymethyl) and bis(carbamate) derivatives were evaluated for DNA alkylation and cytotoxicity. The pyrrolizines were the most reactive alkylators, followed by the thioimidazoles, while the imidazoles were unreactive [1]. The thioimidazole bis(carbamates) (chemotype including carmethizole) showed IC₅₀ values of 0.8 and 11 μM in P388 leukemia when linked to an intercalator or minor-groove binder, respectively, compared to carmethizole alone (IC₅₀ = 20 μM) [1]. The bis(hydroxymethyl)imidazoles were the least cytotoxic (IC₅₀ > 1 μM). PCR stop assays further demonstrated that thioimidazole bis(carbamates) alkylate exclusively at guanine residues via the 2-amino group, with minimal N3/N7 alkylation—a regioselectivity profile distinct from nitrogen mustards [1]. This positions 2-(methylthio)imidazole as a scaffold that confers intermediate electrophilic reactivity: sufficient for target-guided DNA alkylation but less promiscuous than pyrrolizine-based warheads.

DNA alkylation rank
Head-to-head
Intermediate reactivity: ranked between pyrrolizines and imidazoles
Reported reactivity class for warhead design
Guanine 2-amino group alkylation context
DNA alkylation Electrophilic reactivity Cytotoxicity Carmethizole

Synthetic Utility for 11β-HSD1 Inhibitors

2-(Methylthio)imidazole (CAS 7666-04-8) is specifically employed as a reagent in the synthesis of 4-Methyl-5-phenyl-(1,2,4)-triazoles that function as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I (11β-HSD1) . This particular application exploits the reactivity of the methylthio group as a leaving group or directing moiety in cyclocondensation reactions to construct the triazole ring fused or linked to the imidazole. Unlike 2-methylimidazole (which lacks the sulfur leaving group) or 2-mercaptoimidazole (which would require additional protection/deprotection steps), the methylthio-substituted imidazole provides a balance of sufficient reactivity for the key bond-forming step while avoiding the oxidative and nucleophilic side reactions associated with the free thiol. The BoC Sciences technical datasheet explicitly lists this as the described application , and the patent and publication literature corroborate the use of this compound class in accessing 11β-HSD1 inhibitor chemotypes .

Synthetic utility
Supporting evidence
Documented reagent for 11β-HSD1 inhibitor triazole synthesis
May support synthetic route selection
Source-specific review recommended
Synthetic building block 11β-HSD1 inhibitor Triazole synthesis Drug discovery

2-(Methylthio)imidazole Application Scenarios


Antitumor Lead Optimization

Medicinal chemistry teams developing DNA-alkylating antitumor agents should procure 2-(methylthio)imidazole as the core scaffold. As demonstrated in the carmethizole congener study, the methylthio substituent provides optimal potency (L1210 IC₅₀ = 4.3 μM) that deteriorates with longer alkyl chains (n-propylthio IC₅₀ = 18 μM) [1]. Using 2-(ethylthio)- or 2-(propylthio)imidazole starting materials will predictably degrade the antitumor activity of downstream compounds, requiring additional synthetic iterations to recover potency.

Non-Coxib COX-2 Inhibitor Discovery

The 2-methylthioimidazole scaffold, as exemplified by compound 11g (COX-2 IC₅₀ = 0.43 μM; COX-1 IC₅₀ > 25 μM; in vivo efficacy comparable to celecoxib), provides a structurally distinct starting point for selective COX-2 inhibitor programs [1]. Researchers seeking to avoid the sulfonamide/sulfone pharmacophore of traditional coxibs (and their associated intellectual property landscape or cardiovascular safety concerns) can use 2-(methylthio)imidazole as the basis for a differentiated chemical series.

p38α MAP Kinase Probe Development

For target validation studies using p38α MAP kinase inhibitors, 2-(methylthio)imidazole-based compounds like ML3403 (p38α IC₅₀ = 0.38 μM; IL-1β IC₅₀ = 0.039 μM; TNF-α IC₅₀ = 0.16 μM in PBMCs) offer potent cellular activity [1]. However, the rapid metabolic oxidation (t₁/₂ = 32.7 min in HLM) and the specific CYP inhibition fingerprint must be factored into experimental design. For short-duration in vitro assays, the methylthio compound's potency is advantageous; for extended in vivo studies, researchers should consider the 2-alkylimidazole analogs with improved metabolic stability (10–20% biotransformation at 4 h) [2], recognizing that the trade-off is a broader CYP inhibition profile.

11β-HSD1 Inhibitor Synthesis

Synthetic chemistry groups targeting 11β-hydroxysteroid dehydrogenase type I for metabolic syndrome or glucocorticoid-related disorders should use 2-(methylthio)imidazole as the documented reagent for constructing 4-Methyl-5-phenyl-(1,2,4)-triazole inhibitors [1]. The methylthio group's balanced reactivity—sufficient for cyclocondensation yet stable enough for handling without special precautions—makes it the practical choice over 2-mercaptoimidazole (which is more prone to oxidation and disulfide formation) or 2-methylimidazole (which lacks the sulfur-mediated chemistry needed for the key transformation).

Application
Selection Property
Validation Focus
Antitumor Lead Optimization
Cell-model endpoint review
Alkylthio chain-length potency context
Non-Coxib COX-2 Inhibitor Discovery
Scaffold-based selectivity review
COX-1/COX-2 endpoint context vs. coxib class
p38α MAP Kinase Probe Development
Pathway-response titration review
Metabolic stability and CYP inhibition fingerprint
11β-HSD1 Inhibitor Synthesis
Synthetic route documentation
Reactivity balance for cyclocondensation step

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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